

4-Methyl-3-(trifluoromethyl)benzonitrile

molecular weight

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Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1351012

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An In-Depth Technical Guide to **4-Methyl-3-(trifluoromethyl)benzonitrile**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **4-Methyl-3-(trifluoromethyl)benzonitrile**. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, applications, and safe handling, grounded in established chemical principles and supported by authoritative references.

Introduction: A Strategic Building Block in Modern Chemistry

4-Methyl-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: a nitrile ($-C\equiv N$), a methyl ($-CH_3$) group, and a trifluoromethyl ($-CF_3$) group. This unique combination imparts a desirable set of physicochemical properties, making it a valuable intermediate for the synthesis of complex target molecules.

The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a

molecule, often leading to improved binding affinity and bioavailability.[1] The nitrile group is a versatile functional handle, readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical space.[2] The strategic placement of the methyl group further tunes the molecule's steric and electronic profile. This guide will explore the technical details of this compound, providing the foundational knowledge required for its effective application in research and development.

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is the first step in any successful experimental design. The key identifiers and properties of **4-Methyl-3-(trifluoromethyl)benzonitrile** are summarized below.

Property	Value	Reference(s)
Molecular Weight	185.15 g/mol	[3]
Molecular Formula	C ₉ H ₆ F ₃ N	[3][4]
CAS Number	261952-06-1	[3]
IUPAC Name	4-methyl-3-(trifluoromethyl)benzonitrile	[3]
Appearance	Colorless to pale-yellow liquid	[4]
Boiling Point	Approx. 205-207 °C (at 760 mmHg)	[4]
Density	Approx. 1.218 g/cm ³	[4]
Solubility	Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, Toluene)	[4]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C#N)C(F)(F)F</chem>	[3]

Molecular Structure Diagram

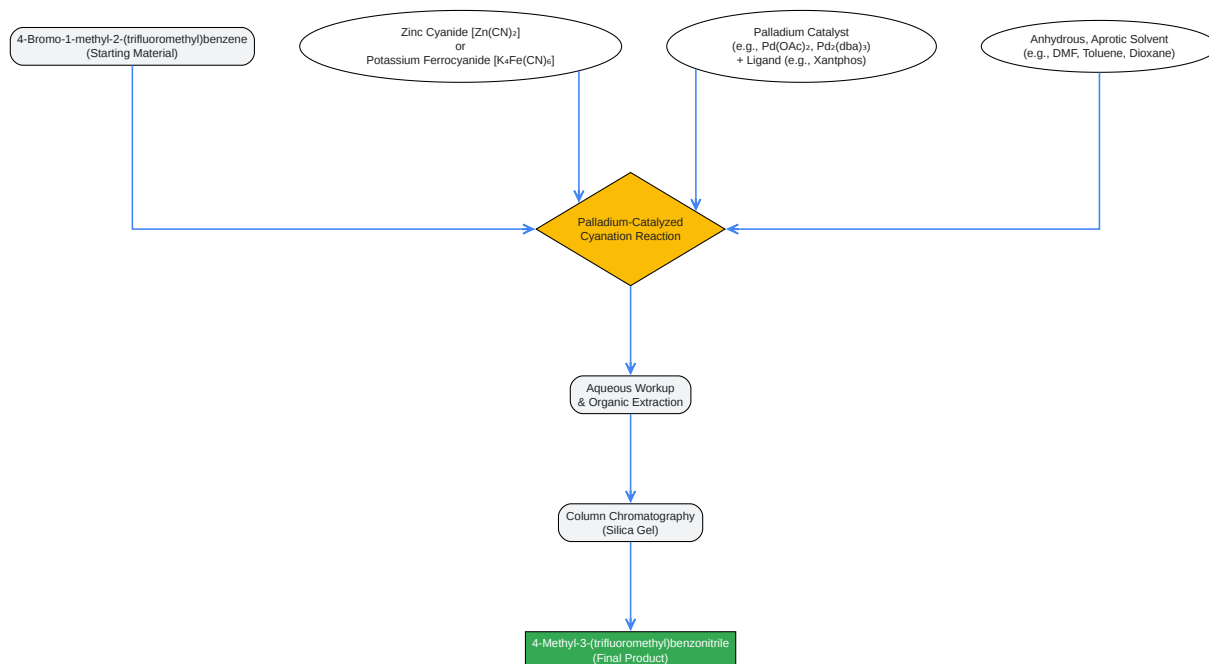
Caption: 2D structure of **4-Methyl-3-(trifluoromethyl)benzonitrile**.

Synthesis Strategies: A Mechanistic Perspective

While numerous proprietary methods exist for the synthesis of substituted benzonitriles, a common and logical approach involves the cyanation of an appropriately substituted aryl halide. This method is reliable and offers a clear pathway from readily available starting materials. A plausible, field-proven workflow is outlined below.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

The synthesis can be logically envisioned starting from 4-bromo-1-methyl-2-(trifluoromethyl)benzene. The choice of a bromide precursor is strategic; aryl bromides often exhibit an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Sonogashira reactions, and related cyanation protocols.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com